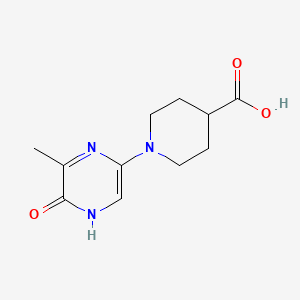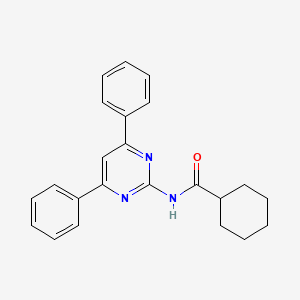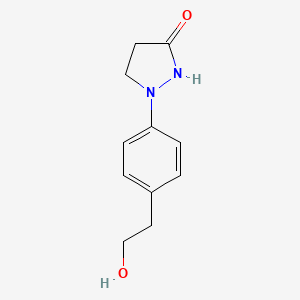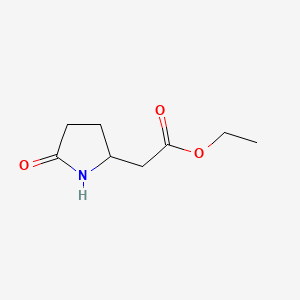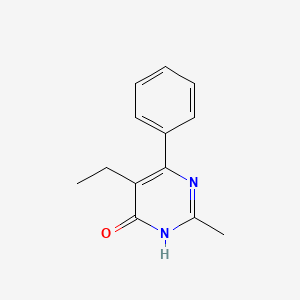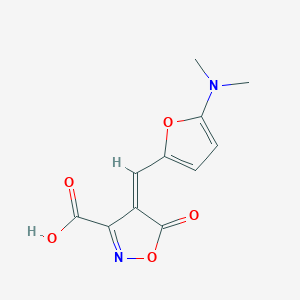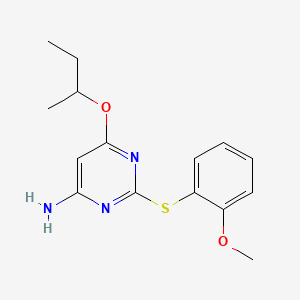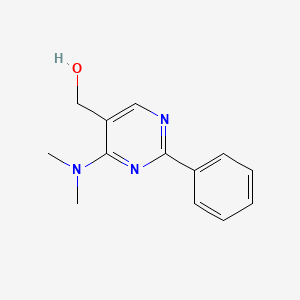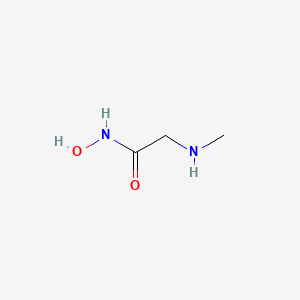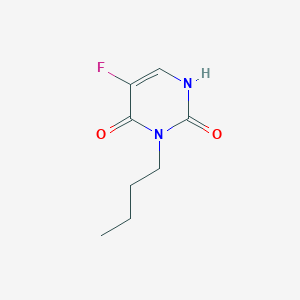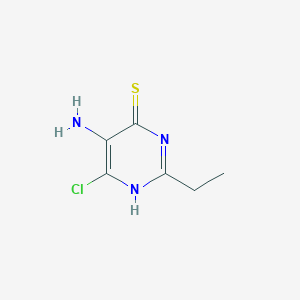
5-Amino-6-chloro-2-ethylpyrimidine-4(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-6-chloro-2-ethylpyrimidine-4(1H)-thione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-chloro-2-ethylpyrimidine-4(1H)-thione typically involves the reaction of 2-ethylpyrimidine-4(1H)-thione with chlorinating agents such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6-position of the pyrimidine ring. The resulting intermediate is then treated with ammonia or an amine to introduce the amino group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-6-chloro-2-ethylpyrimidine-4(1H)-thione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The thione group can be oxidized to a sulfoxide or sulfone, and reduced to a thiol.
Condensation Reactions: The amino group at the 5-position can participate in condensation reactions with aldehydes and ketones to form imines and Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, thiourea, and primary amines are commonly used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines with different functional groups.
Oxidation and Reduction Reactions: Products include sulfoxides, sulfones, and thiols.
Condensation Reactions: Products include imines and Schiff bases.
Applications De Recherche Scientifique
5-Amino-6-chloro-2-ethylpyrimidine-4(1H)-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with nucleic acids.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Amino-6-chloro-2-ethylpyrimidine-4(1H)-thione involves its interaction with specific molecular targets. The amino and thione groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-6-chloro-2-methylpyrimidine-4(1H)-thione
- 5-Amino-6-chloro-2-phenylpyrimidine-4(1H)-thione
- 5-Amino-6-chloro-2-isopropylpyrimidine-4(1H)-thione
Uniqueness
5-Amino-6-chloro-2-ethylpyrimidine-4(1H)-thione is unique due to its specific ethyl substitution at the 2-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with biological targets and its overall pharmacological profile.
Propriétés
Numéro CAS |
61457-04-3 |
|---|---|
Formule moléculaire |
C6H8ClN3S |
Poids moléculaire |
189.67 g/mol |
Nom IUPAC |
5-amino-6-chloro-2-ethyl-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C6H8ClN3S/c1-2-3-9-5(7)4(8)6(11)10-3/h2,8H2,1H3,(H,9,10,11) |
Clé InChI |
FWSHLHPWAXPSGJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=S)C(=C(N1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



